molecular formula C8H5ClF3NO B1333370 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride CAS No. 261635-98-7

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride

Cat. No.: B1333370
CAS No.: 261635-98-7
M. Wt: 223.58 g/mol
InChI Key: NXGBKYDPTQMSFS-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is a chemical compound with the CAS Number: 261635-98-7. It has a molecular weight of 223.58 . It is also known as 2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride, and 3-(Chlorocarbonyl)-2-methyl-6-(trifluoromethyl)pyridine .


Molecular Structure Analysis

The IUPAC name for this compound is this compound. Its InChI code is 1S/C8H5ClF3NO/c1-4-5(7(9)14)2-3-6(13-4)8(10,11)12/h2-3H,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

Trifluoromethylation and Chlorination

Trifluoromethanesulfonyl chloride (CF3SO2Cl) is used in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound is significant in electrophilic chlorination and has been exploited in enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017). Although not the exact compound , the application of CF3SO2Cl in these chemical reactions suggests potential areas of research where 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride could be explored, given its structural similarities and potential for reactivity in organic synthesis.

Xylan Derivatives and Biopolymer Modification

Chemical modification of xylan into biopolymer ethers and esters demonstrates the utility of functional groups and substitution reactions in developing materials with specific properties. The study by Petzold-Welcke et al. (2014) describes the synthesis of novel xylan esters through reactions with various acids and activating agents, showcasing the potential of chemical modifications in creating materials for drug delivery and other applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014). This research illustrates the broader context of chemical synthesis in which this compound might find utility, particularly in the modification of biopolymers.

Environmental and Toxicological Studies

Several studies focus on the environmental and toxicological aspects of chemical compounds similar to this compound. For instance, the degradation of methyl chloride and its effects on health and the environment have been extensively studied, providing insights into the potential risks and behaviors of chlorinated compounds in various settings (Arts, Kellert, Pottenger, & Theuns‐van Vliet, 2019). Such research underscores the importance of understanding the environmental impact and safety profiles of chemical compounds, including those used in scientific research and industrial applications.

Safety and Hazards

This compound is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H302, H312, H314, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . The precautionary statements associated with this compound are P260, P271, and P280, indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that this compound is used as a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific drug it’s used to synthesize.

Action Environment

It’s worth noting that the compound is recommended to be stored at 2-8°c , suggesting that temperature could potentially impact its stability.

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This compound may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways . For instance, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4-5(7(9)14)2-3-6(13-4)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGBKYDPTQMSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379652
Record name 2-methyl-6-(trifluoromethyl)nicotinoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261635-98-7
Record name 2-Methyl-6-(trifluoromethyl)-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261635-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-6-(trifluoromethyl)nicotinoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride
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Synthesis routes and methods I

Procedure details

Thionyl chloride (4.35 g, 36.5 mmol) was added to a mixture of 2-methyl-6-trifluoromethyl nicotinic acid (5.00 g, 24.4 mmol) in 75 mL of toluene and the mixture was heated at reflux for 3 hours. The reaction was cooled to room temperature and the solvent was removed under reduced pressure. Excess thionyl chloride was removed by azeotrope with toluene. The resultant acid chloride was used as is in Example 4, Step B.
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Synthesis routes and methods II

Procedure details

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